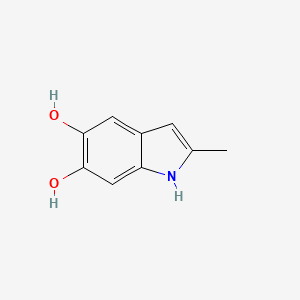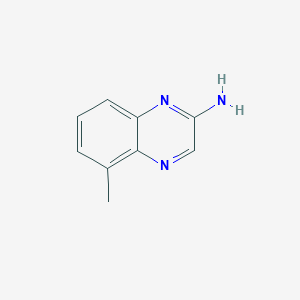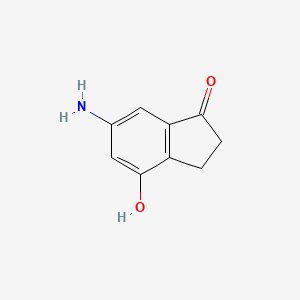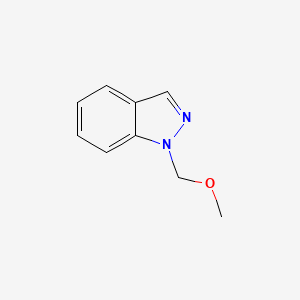![molecular formula C9H6N2O B11918477 2H-Pyrrolo[2,3-F]benzoxazole CAS No. 70865-16-6](/img/structure/B11918477.png)
2H-Pyrrolo[2,3-F]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxazolo[5,4-f]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and oxygen atoms within the fused ring system imparts distinct chemical and biological properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of indole derivatives with oxazole precursors. For instance, the reaction of 3-indole oxides with dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate can yield various oxazole-indole fused products .
Industrial Production Methods: While specific industrial production methods for 2H-Oxazolo[5,4-f]indole are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and scalable reaction conditions to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Oxazolo[5,4-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents onto the oxazole or indole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-indole ketones or aldehydes, while substitution reactions could introduce various functional groups onto the fused ring system.
Wissenschaftliche Forschungsanwendungen
2H-Oxazolo[5,4-f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2H-Oxazolo[5,4-f]indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating biological pathways to achieve the desired therapeutic outcome .
Vergleich Mit ähnlichen Verbindungen
Oxazole Derivatives: Compounds like 1,3-oxazole and 1,2-oxazole share structural similarities with 2H-Oxazolo[5,4-f]indole.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol are structurally related and exhibit similar biological activities
Uniqueness: 2H-Oxazolo[5,4-f]indole is unique due to its fused ring system, which combines the properties of both oxazole and indole. This fusion results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
70865-16-6 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2H-pyrrolo[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
InChI-Schlüssel |
QIJCTFKTTMGCKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=C3C(=CC=N3)C=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
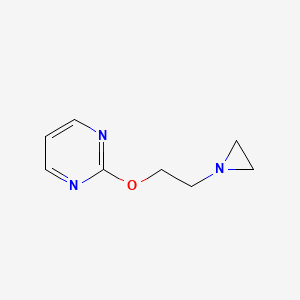
![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)

